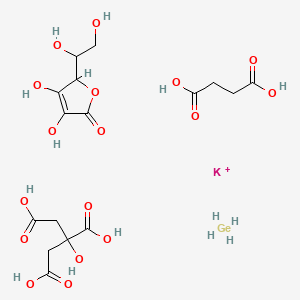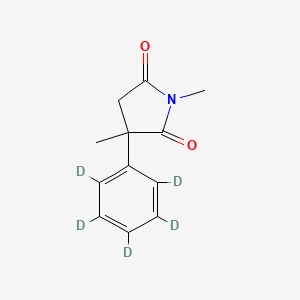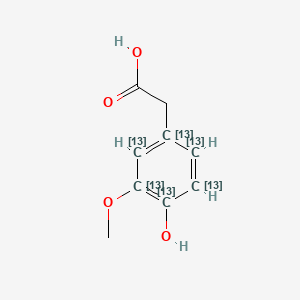
2,6-Difluoropyridin-3-amine
説明
“2,6-Difluoropyridin-3-amine” is a chemical compound with the molecular formula C5H4F2N2 and a molecular weight of 130.10 . It is used as a reagent in the synthesis of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone, which possesses antimycobacterial and antibacterial activity .
Molecular Structure Analysis
The InChI code for “2,6-Difluoropyridin-3-amine” is 1S/C5H4F2N2/c6-4-2-1-3 (8)5 (7)9-4/h1-2H,8H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“2,6-Difluoropyridin-3-amine” has a molecular weight of 130.10 . More detailed physical and chemical properties were not found in the retrieved papers.
科学的研究の応用
Chemical Properties and Complex Formation
2,6-Difluoropyridin-3-amine is a compound of interest in the field of coordination chemistry due to its potential to form complex compounds with fascinating properties. Studies have reviewed the chemistry of compounds containing pyridine moieties, highlighting their preparation, properties, and applications in various fields such as spectroscopy, magnetism, and electrochemistry. These compounds have been identified for their potential in forming complexes with significant biological and electrochemical activity, suggesting areas for future investigation including the exploration of unknown analogues of 2,6-difluoropyridin-3-amine (Boča, Jameson, & Linert, 2011).
Environmental and Health Applications
Amine-functionalized sorbents, which can include derivatives of 2,6-difluoropyridin-3-amine, have been identified as effective materials for the removal of persistent and toxic substances from water. Specifically, their application in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from municipal water and wastewater has been critically reviewed, showcasing the role of electrostatic and hydrophobic interactions in the sorption process. This highlights the environmental relevance of amine-functionalized compounds in water treatment technologies (Ateia et al., 2019).
Biochemical Analysis and Food Safety
In the context of food chemistry, the analysis of biogenic amines (BAs) is of significant importance due to their potential toxicity. 2,6-Difluoropyridin-3-amine and its derivatives could be implicated in the methodologies for the determination of BAs in foods, emphasizing the need for sensitive and accurate analytical methods. The review of analytical techniques for BA determination underlines the importance of high-performance liquid chromatography (HPLC) and highlights the potential role of amine-functionalized compounds in enhancing detection sensitivity (Önal, 2007).
Carbon Dioxide Capture and Sequestration
Amine-functionalized metal–organic frameworks (MOFs), potentially incorporating structures like 2,6-difluoropyridin-3-amine, are at the forefront of research in carbon dioxide capture and sequestration. These compounds are celebrated for their high CO2 sorption capacity, especially at low pressures, due to the strong interaction between CO2 and the basic amine functionalities. This area of research not only addresses environmental concerns related to greenhouse gas emissions but also opens up new pathways for the design of materials with enhanced selectivity and efficiency in gas separation processes (Lin, Kong, & Chen, 2016).
特性
IUPAC Name |
2,6-difluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWPHKCZBQOPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663856 | |
| Record name | 2,6-Difluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridin-3-amine | |
CAS RN |
108118-69-0 | |
| Record name | 2,6-Difluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)




![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)